molecular formula C17H19ClO B169646 4-tert-Butyl-4'-chlorobenzhydrol CAS No. 130210-29-6

4-tert-Butyl-4'-chlorobenzhydrol

Cat. No. B169646
M. Wt: 274.8 g/mol
InChI Key: XYUQBWAERKVOQD-UHFFFAOYSA-N
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Description

4-tert-Butyl-4'-chlorobenzhydrol, also known as t-butylchlorobenzhydrol or TCCB, is a white crystalline solid that is commonly used in scientific research. It is a derivative of benzhydrol, which is a common organic compound used in the synthesis of various pharmaceuticals and chemicals. TCCB is widely used in the field of biochemistry and pharmacology due to its unique chemical properties, which make it an ideal compound for studying various biological processes.

Mechanism Of Action

The mechanism of action of TCCB is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and proteins. This means that it binds to the active site of the enzyme or protein, preventing the substrate from binding and inhibiting the reaction. TCCB has also been shown to interact with membrane transport proteins, altering their function and activity.

Biochemical And Physiological Effects

TCCB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including acetylcholinesterase, chymotrypsin, and carbonic anhydrase. TCCB has also been shown to alter the function of membrane transport proteins, leading to changes in cellular processes such as ion transport and cell signaling.

Advantages And Limitations For Lab Experiments

One of the main advantages of using TCCB in lab experiments is its versatility. It can be used to study a wide range of biological processes, from enzyme-catalyzed reactions to membrane transport proteins. TCCB is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to using TCCB in lab experiments. One of the main limitations is its toxicity. TCCB has been shown to be toxic to certain cell types, and care must be taken to ensure that it is used in a safe and responsible manner. Additionally, TCCB may not be suitable for studying certain biological processes, as its chemical properties may not be compatible with the system being studied.

Future Directions

There are a number of future directions for research on TCCB. One area of interest is the development of new analogs and derivatives of TCCB that could be used to study different biological processes. Another area of interest is the use of TCCB in the development of new drugs and therapies, particularly for the treatment of diseases such as cancer and Alzheimer's disease. Finally, there is a need for further research into the mechanism of action of TCCB, as this could lead to a better understanding of how it interacts with enzymes and proteins in the body.

Synthesis Methods

The synthesis of TCCB involves the reaction of benzhydrol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at low temperatures and yields TCCB as a white crystalline solid. The purity of the compound can be improved through recrystallization and other purification techniques.

Scientific Research Applications

TCCB is commonly used in scientific research as a model compound for studying the mechanism of action of various biological processes. It is particularly useful in the study of enzyme-catalyzed reactions, as it can be used to probe the active site of enzymes and other proteins. TCCB has also been used in the study of membrane transport proteins, which are important in the regulation of cellular processes.

properties

IUPAC Name

(4-tert-butylphenyl)-(4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11,16,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUQBWAERKVOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373795
Record name 4-tert-Butyl-4'-chlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-4'-chlorobenzhydrol

CAS RN

130210-29-6
Record name 4-tert-Butyl-4'-chlorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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